

Introduction: The Phenylethylamine Scaffold - A Master Key to Neuromodulation

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Compound of Interest

Compound Name: *[4-(2-aminoethyl)phenyl] Acetate*

CAS No.: 20284-85-9

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The phenylethylamine (PEA) backbone, a simple aromatic ring attached to an ethylamine side chain, represents one of the most privileged scaffolds in neuropharmacology.^[1] This fundamental structure is the foundation for a vast array of endogenous neuromodulators, neurotransmitters, and synthetic drugs that profoundly influence mood, cognition, and behavior.^{[2][3]} From the endogenous stimulant PEA itself to potent pharmaceuticals like amphetamine and classic psychedelics like mescaline, minor structural modifications to this core can dramatically shift biological activity and receptor preference.^{[1][4]}

This guide focuses on **[4-(2-aminoethyl)phenyl] acetate**, also known as N-acetyl-p-tyramine, a key metabolite of the biogenic amine tyramine.^{[5][6]} While often overshadowed by its more famous relatives, understanding its pharmacological profile is crucial for a complete picture of trace amine metabolism and function. As researchers and drug development professionals, a nuanced appreciation for how subtle chemical changes—such as the N-acetylation that distinguishes this compound—alter receptor interaction and functional outcome is paramount.

Here, we provide a comparative analysis of **[4-(2-aminoethyl)phenyl] acetate** against a curated selection of pivotal phenylethylamine derivatives: the parent compound Phenylethylamine (PEA), its direct precursor p-Tyramine, the potent synthetic stimulant

Amphetamine, and the classic psychedelic Mescaline. This guide will dissect their structure-activity relationships, compare their pharmacological profiles with supporting data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for advancing research in this critical area of neuroscience.

Section 1: Foundational Compounds - The

Endogenous Trace Amines

Phenylethylamine (PEA): The Archetypal Neuromodulator

Phenylethylamine is an endogenous trace amine found throughout the mammalian central nervous system that acts as a powerful, albeit short-lived, stimulant and neuromodulator.^{[1][7]}

- **Mechanism of Action:** PEA's effects are primarily mediated through its role as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).^{[7][8]} TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic systems, influencing mood and focus.^{[8][9]} Additionally, PEA can act as a monoamine releasing agent by inhibiting the vesicular monoamine transporter 2 (VMAT2) and promoting the reverse transport of dopamine and norepinephrine, an action it shares with amphetamine.^{[4][7]}
- **Pharmacokinetic Profile:** The physiological effects of endogenous or orally ingested PEA are transient due to its rapid metabolism. It is a preferred substrate for monoamine oxidase B (MAO-B), which quickly converts it to phenylacetic acid, limiting its systemic exposure and duration of action.^{[1][7][10]} This rapid breakdown is a key differentiator from synthetic derivatives like amphetamine, which are designed for greater metabolic stability.

p-Tyramine: The Precursor and Bioactive Amine

p-Tyramine, formed by the decarboxylation of the amino acid tyrosine, is another critical endogenous trace amine.^{[11][12]} It is found in many fermented foods and is well-known for its potential to cause hypertensive crises in patients taking monoamine oxidase inhibitors (the "cheese effect").

- **Mechanism of Action:** Like PEA, p-tyramine is an agonist at TAAR1.^[8] Its sympathomimetic effects stem from its ability to be taken up into nerve terminals by monoamine transporters

and displace norepinephrine from storage vesicles.[13][14]

- **Metabolic Fate:** p-Tyramine is a substrate for both MAO-A and MAO-B.[13][15] A significant metabolic pathway involves its conversion to N-acetyl-p-tyramine, the primary subject of this guide, via N-acetyltransferase enzymes.

Section 2: The Subject of Comparison - [4-(2-aminoethyl)phenyl] Acetate (N-acetyl-p-tyramine)

[4-(2-aminoethyl)phenyl] acetate is the N-acetylated metabolite of p-tyramine.[5] This acetylation of the primary amine group is a critical structural modification that significantly alters its physicochemical and pharmacological properties compared to its precursor.

- **Chemical Properties and Expected Pharmacological Profile:** The addition of an acetyl group to the nitrogen atom neutralizes its basicity at physiological pH. This has profound implications for receptor binding. The primary amine of classic phenylethylamines is a key pharmacophore feature, typically forming a crucial salt bridge with an acidic residue (e.g., Asp103 in TAAR1) in the binding pocket of aminergic G protein-coupled receptors (GPCRs). [16][17]
- **Hypothesized Activity:** By masking this primary amine, N-acetylation is expected to dramatically reduce or abolish activity at TAAR1 and other monoamine receptors that rely on this ionic interaction. Its biological role may be more related to serving as a metabolic sink for tyramine or potentially interacting with other, non-traditional targets. While direct, comprehensive pharmacological data is sparse, its structural properties strongly suggest a profile of attenuated monoaminergic and TAAR1 activity compared to tyramine and PEA. It has been identified as a metabolite in various organisms, including bacteria and plants, and may play roles in processes like quorum sensing or cellular defense.[6][18]

Section 3: The Synthetic Derivatives - A Study in Contrast

Amphetamine: The Potent Stimulant

Amphetamine is a potent synthetic PEA derivative characterized by an alpha-methyl (α -Me) group on the ethylamine side chain.

- **Structure-Activity Relationship:** The α -Me group is a cornerstone of its design. It sterically hinders MAO, rendering amphetamine resistant to metabolic degradation and dramatically increasing its bioavailability and duration of action compared to PEA.[7]
- **Mechanism of Action:** Amphetamine is a powerful TAAR1 agonist and a potent substrate for monoamine transporters (DAT, NET, SERT), which it uses to enter neurons.[4] Inside the neuron, it potently inhibits VMAT2 and induces reverse transport (efflux) of dopamine and norepinephrine, leading to a massive increase in synaptic monoamine concentrations.

Mescaline: The Psychedelic Phenethylamine

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic found in the peyote cactus.[19]

- **Structure-Activity Relationship:** The defining features of mescaline are the three methoxy groups on the phenyl ring. These substitutions completely shift its receptor selectivity away from the TAAR1/monoamine transporter targets of PEA and amphetamine.
- **Mechanism of Action:** Mescaline's profound psychedelic effects are primarily mediated by its activity as a potent partial agonist at the serotonin 2A receptor (5-HT_{2A}).[1][19] It has significantly lower affinity for other serotonin receptors and negligible interaction with dopamine or norepinephrine systems.[19] This highlights the remarkable functional plasticity of the phenethylamine scaffold, where ring substitutions can dictate entirely different pharmacological outcomes.

Section 4: Comparative Pharmacological Data

Summary

The following table summarizes the key pharmacological characteristics of the discussed compounds. Note that quantitative data for N-acetyl-p-tyramine at these specific targets is limited, and its profile is largely inferred from its structure.

Compound	Chemical Name	Primary Target(s)	Primary Mechanism(s)	Key Structural Feature(s)
[4-(2-aminoethyl)phenyl] Acetate	N-acetyl-p-tyramine	Unknown; likely low affinity for monoamine receptors	Metabolite; potential for novel targets	Acetylated primary amine
Phenylethylamine (PEA)	2-Phenylethylamine	TAAR1, VMAT2, Monoamine Transporters	TAAR1 Agonist, Monoamine Releaser	Unsubstituted phenylethylamine core
p-Tyramine	4-Hydroxyphenethylamine	TAAR1, Monoamine Transporters	TAAR1 Agonist, Sympathomimetic	4-hydroxy group on phenyl ring
Amphetamine	α -Methylphenethylamine	TAAR1, VMAT2, Monoamine Transporters	Potent Monoamine Releaser, TAAR1 Agonist	α -methyl group on side chain
Mescaline	3,4,5-Trimethoxyphenethylamine	5-HT2A Receptor	5-HT2A Partial Agonist	3,4,5-trimethoxy substitution

Section 5: Experimental Protocols for Comparative Evaluation

To empirically determine and compare the pharmacological profiles of these compounds, standardized in vitro assays are essential. The following protocols provide a robust framework for assessing receptor binding and functional activity.

Protocol 1: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (K_i) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the K_i of **[4-(2-aminoethyl)phenyl] acetate** and comparator compounds at human Trace Amine-Associated Receptor 1 (hTAAR1).

Methodology:

- Cell Culture and Membrane Preparation:
 - Culture HEK293 cells stably expressing hTAAR1.
 - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
 - Centrifuge the homogenate to pellet cell membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
- Competition Binding Assay:
 - In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-EPPTB, a TAAR1 antagonist), and increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
 - For determining non-specific binding, add a high concentration of a known, unlabeled TAAR1 agonist (e.g., 10 µM RO5256390) to a set of wells.
 - For determining total binding, add only the radioligand and membranes.
- Incubation and Filtration:
 - Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
 - Wash the filters quickly with ice-cold assay buffer.
- Scintillation Counting and Data Analysis:
 - Place the filter discs in scintillation vials with scintillation cocktail.
 - Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

- Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of total and non-specific binding controls, which ensure that the measured competition is specific to the target receptor. The choice of a well-characterized radioligand and stable cell line ensures reproducibility.[20]

Protocol 2: GPCR Functional Assay (cAMP Accumulation)

This protocol measures the ability of a compound to act as an agonist or antagonist at a Gs-coupled receptor by quantifying the downstream production of the second messenger cyclic AMP (cAMP).[21]

Objective: To determine the potency (EC50) and efficacy (Emax) of **[4-(2-aminoethyl)phenyl]acetate** and comparators at hTAAR1.

Methodology:

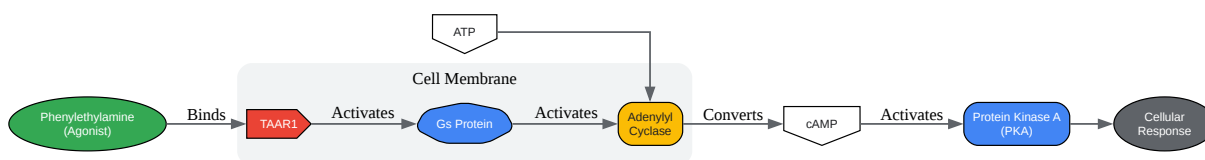
- Cell Culture and Plating:
 - Culture HEK293 cells expressing hTAAR1 in a 96-well plate until they reach ~80-90% confluency.
- Compound Stimulation:
 - Wash the cells with serum-free media.
 - Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 μ M IBMX) for 15-20 minutes to prevent cAMP degradation.
 - Add increasing concentrations of the test compounds to the wells. Include a known agonist (e.g., PEA) as a positive control.

- Incubate for 30 minutes at 37°C.
- Cell Lysis and cAMP Detection:
 - Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
 - These kits typically use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[22]
- Data Analysis:
 - Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.
 - Convert the signal to cAMP concentration using a standard curve.
 - Plot the cAMP concentration against the log of the test compound concentration and fit a dose-response curve using non-linear regression to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).

Causality and Trustworthiness: This assay directly measures a key step in the Gs signaling cascade, providing a functional readout of receptor activation.[21][23] The use of a PDE inhibitor ensures a robust and measurable signal. The positive control validates that the cellular system is responsive.

Visualizations

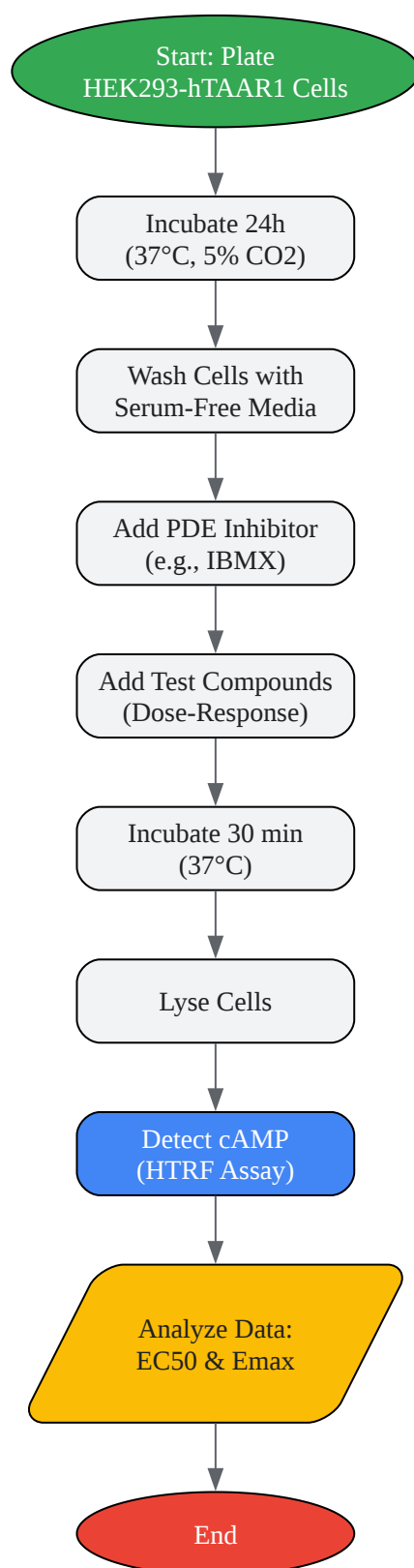
TAAR1 Signaling Pathway



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Caption: Agonist binding to TAAR1 activates Gs protein, stimulating cAMP production.

GPCR Functional Assay Workflow



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Caption: Workflow for measuring cAMP accumulation in a cell-based GPCR assay.

Conclusion and Future Directions

This guide illustrates the profound functional diversity within the phenylethylamine class, driven by subtle structural modifications. **[4-(2-aminoethyl)phenyl] acetate**, by virtue of its N-acetylated amine, represents a significant departure from its bioactive precursor, p-tyramine, and other classic phenylethylamines. Its neutralized primary amine strongly suggests a diminished capacity for interaction with TAAR1 and monoamine transporters, positioning it as a likely point of metabolic inactivation rather than a primary signaling molecule in those pathways.

However, the absence of activity at canonical targets does not equate to an absence of biological relevance. For researchers, this compound presents a unique opportunity. It serves as an ideal negative control in studies of TAAR1 and monoamine transporter function to isolate the effects of the primary amine. Furthermore, its potential interactions with novel, yet-to-be-identified targets warrant investigation. Future studies should focus on comprehensive profiling of N-acetyl-p-tyramine across a broader range of receptors and cellular pathways to fully elucidate its role in physiology and pharmacology. The experimental frameworks provided herein offer a starting point for such rigorous, data-driven exploration.

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